molecular formula C5H10N2O3 B1598372 2-(carbamoylamino)butanoic Acid CAS No. 55512-98-6

2-(carbamoylamino)butanoic Acid

Cat. No.: B1598372
CAS No.: 55512-98-6
M. Wt: 146.14 g/mol
InChI Key: YZKPZSDKMUSSHE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(carbamoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPZSDKMUSSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399261
Record name 2-(carbamoylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-98-6
Record name 2-(carbamoylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carbamoylamino)butanoic acid can be achieved through several methods. One common approach involves the hydrolysis of nitriles, where a nitrile compound undergoes nucleophilic attack by water, resulting in the formation of the corresponding carboxylic acid . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of biotechnological processes that exploit the enzymatic activity of carbamoylases. These enzymes catalyze the hydrolysis of carbamoyl derivatives, yielding the desired amino acid .

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted compounds, depending on the specific reaction and reagents used .

Scientific Research Applications

2-(carbamoylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a supplement for enzyme deficiencies.

    Industry: The compound is used in the production of biodegradable polymers and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)butanoic acid involves its interaction with specific enzymes and metabolic pathways. For example, it acts as an analog of N-acetylglutamate, an essential activator of the enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is a key enzyme in the urea cycle, which converts ammonia into urea, thereby preventing the buildup of toxic ammonium in the blood .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(carbamoylamino)butanoic acid include:

    N-carbamoyl-L-glutamic acid: A structural analog with similar biological activity.

    Carglumic acid: Another analog used in the treatment of hyperammonemia.

    Indole-3-acetic acid: A plant hormone with a different mechanism of action but similar structural features.

Uniqueness

What sets this compound apart from these similar compounds is its specific role in metabolic pathways and its potential therapeutic applications in treating enzyme deficiencies. Its unique chemical structure also makes it a valuable building block in organic synthesis and industrial applications .

Biological Activity

2-(Carbamoylamino)butanoic acid, also known as 2-amino-4-(carbamoylamino)butanoic acid, is a compound of interest due to its potential biological activities and therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H11N3O3. Its structure features a butanoic acid backbone with carbamoyl groups that may influence its biological interactions. The compound's solubility and stability in physiological conditions are critical for its activity.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its role in metabolic pathways and cellular signaling. Here are some key mechanisms:

  • Amino Acid Metabolism : The compound may play a role in amino acid metabolism, influencing protein synthesis and energy production.
  • Neurotransmitter Modulation : It may affect neurotransmitter levels, particularly in the context of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be leveraged in treating infections.

Study on Antimicrobial Activity

A study explored the antimicrobial effects of various derivatives of butyric acid, including this compound. Results indicated that these compounds could reduce microbial colonization in the intestines, supporting their use as potential alternatives to traditional antibiotics .

Research on Metabolic Effects

Research has demonstrated that compounds similar to this compound can enhance metabolic processes in enterocytes, leading to improved nutrient absorption and gut health. This effect is particularly beneficial in animal husbandry, where growth performance is critical .

Data Table: Biological Activities of this compound

Activity Description References
AntimicrobialReduces microbial colonization; potential use as an antibiotic alternative
Metabolic EnhancerImproves nutrient absorption and gut health
Neuroprotective EffectsPotential modulation of neurotransmitter levels

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and long-term safety profiles will be essential for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.